molecular formula C15H12ClN B13926618 6-Chloro-3,4-dihydro-1-phenylisoquinoline CAS No. 174784-51-1

6-Chloro-3,4-dihydro-1-phenylisoquinoline

Cat. No.: B13926618
CAS No.: 174784-51-1
M. Wt: 241.71 g/mol
InChI Key: UVZURCZHSZKZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydro-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 6th position and a phenyl group at the 1st position of the isoquinoline ring system makes this compound unique. It is used in various scientific research fields due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-1-phenylisoquinoline can be achieved through several methods One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-1-phenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3,4-dihydro-1-phenylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1-phenylisoquinoline: Lacks the chlorine atom at the 6th position.

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: Contains an additional hydrogenation at the 1,2,3,4 positions.

    6-Chloro-2-methylisoquinoline: Has a methyl group at the 2nd position instead of a phenyl group at the 1st position.

Uniqueness

6-Chloro-3,4-dihydro-1-phenylisoquinoline is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct chemical properties and biological activities. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the phenyl group contributes to its aromaticity and potential interactions with biological targets.

Properties

CAS No.

174784-51-1

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

6-chloro-1-phenyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12ClN/c16-13-6-7-14-12(10-13)8-9-17-15(14)11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

UVZURCZHSZKZMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.